N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a boronic ester-containing acetamide derivative. Its structure features a phenyl ring substituted with a chlorine atom at position 3, a methyl group at position 2, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at position 4, coupled with an acetamide moiety at the N-position. This compound is of interest in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the boronic ester functionality .
Properties
IUPAC Name |
N-[3-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClNO3/c1-9-12(18-10(2)19)8-7-11(13(9)17)16-20-14(3,4)15(5,6)21-16/h7-8H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBAPGWAVGOKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)NC(=O)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the reaction of 3-chloro-2-methyl-4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading would be crucial for industrial applications.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most extensively documented transformation for the compound, enabling C–C bond formation with aryl halides. Key conditions and outcomes include:
Mechanistic Insight : The boronate group undergoes transmetallation with palladium catalysts, forming intermediates that react with aryl halides . The choice of base (carbonate vs. acetate) influences reaction efficiency by modulating pH and facilitating Pd-mediated oxidative addition .
Nickel-Catalyzed Borylation
Alternative coupling pathways using nickel catalysts have demonstrated higher yields under specific conditions:
| Catalyst | Additive | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Dichlorobis(trimethylphosphine)nickel | Cesium fluoride | 1,4-Dioxane | 100°C | 93% |
This method employs trimethyl(2,2,2-trifluoroethoxy)silane as a fluorinating agent, enhancing boron activation under inert conditions .
Stability and Hydrolysis
The boronate group is susceptible to hydrolysis under acidic or aqueous conditions, regenerating the boronic acid. While not a synthetic reaction per se, this property is critical for handling and storage:
-
Hydrolysis in H₂O/THF : Rapid decomposition observed at pH < 5.
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Stability in Anhydrous Solvents : Stable in dioxane or DMF for >24 hours at room temperature .
Functional Group Compatibility
Scientific Research Applications
Medicinal Chemistry
N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is being investigated for its potential as a pharmaceutical agent. Its boron-containing structure is particularly interesting due to the role of boron in biological systems and drug design.
Case Study: Anticancer Activity
Research indicates that compounds containing boron can enhance the efficacy of anticancer drugs by improving their delivery and reducing side effects. For instance, studies have shown that derivatives of boron compounds can selectively target cancer cells while sparing normal cells, thus minimizing toxicity .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its functional groups allow for various transformations, making it a valuable building block in the synthesis of more complex molecules.
Case Study: Synthesis of Novel Compounds
In synthetic chemistry, this compound has been utilized to create novel derivatives that exhibit enhanced biological activity. For example, modifications to the acetamide group have led to compounds with improved antimicrobial properties .
Materials Science
The unique properties of this compound also lend themselves to applications in materials science. Its ability to form stable complexes with metals can be exploited in creating new materials with specific electronic or optical properties.
Case Study: Photonic Applications
Recent studies have explored the use of boron-containing compounds in photonic devices. The incorporation of this compound into polymer matrices has shown promise in enhancing light absorption and emission characteristics .
Mechanism of Action
The mechanism of action of N-[3-Chloro-2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by a nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide
- Structure : Differs in the amide group (2,2-dimethylpropanamide vs. acetamide) and substitution pattern (4-chloro vs. 3-chloro-2-methyl).
- Molecular Formula: C₁₇H₂₅BClNO₃ (MW: 337.65 g/mol).
- The 4-chloro substituent may alter electronic effects on the boronic ester .
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl)acetamide
- Structure : Features a trifluoromethyl group at position 2 instead of chloro and methyl.
- Molecular Formula: C₁₅H₁₉BNO₃F₃ (MW: 329.12 g/mol).
- Key Differences : The electron-withdrawing trifluoromethyl group enhances boronic ester reactivity in Suzuki-Miyaura couplings. This contrasts with the electron-donating methyl group in the target compound, which may slow reaction kinetics .
N-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (PN-0792)
- Structure : Lacks the 2-methyl substituent present in the target compound.
- This structural simplicity may enhance synthetic utility in certain reactions .
N-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
- Structure : Includes an N-methylated acetamide.
- Molecular Formula: C₁₅H₂₂BNO₃ (MW: 275.15 g/mol).
- Key Differences : N-methylation eliminates hydrogen-bonding capacity at the amide NH, which could reduce crystallinity or biological target affinity compared to the target compound .
Comparative Analysis of Key Properties
| Property | Target Compound | Compound 2.1 | Compound 2.2 | Compound 2.3 |
|---|---|---|---|---|
| Boronic Ester Reactivity | Moderate | Low | High | Moderate |
| Steric Hindrance | Moderate (due to methyl) | High | Low | Low |
| Electron Effects | Mixed (Cl⁻ + CH₃) | Cl⁻ | Strongly EWG (CF₃) | Cl⁻ |
| Molecular Weight | ~340 g/mol* | 337.65 g/mol | 329.12 g/mol | ~310 g/mol* |
*Estimated based on structural analogs.
Research Findings and Challenges
- Reactivity in Cross-Coupling : The target compound’s methyl group may necessitate optimized reaction conditions (e.g., higher catalyst loading) compared to less hindered analogs .
- Crystallographic Behavior : Related acetamides (e.g., ) exhibit hydrogen-bonded crystal packing (N–H···O), but steric effects from the methyl group in the target compound could disrupt such patterns .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this boronate-containing acetamide?
The compound is synthesized via Suzuki-Miyaura cross-coupling using a halogenated acetamide precursor (e.g., bromo- or iodo-substituted) and a boronic acid/ester. Key steps:
- Borylation : Introduce the tetramethyl dioxaborolan group using bis(pinacolato)diboron (BPin) with Pd catalysis (e.g., PdCl(dppf)) in anhydrous THF at 60–80°C .
- Coupling : React the boronate intermediate with a chloro- or bromoacetamide derivative under Pd(PPh) catalysis in a dioxane/water mixture with NaCO as base .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from toluene .
Q. How is structural validation performed for this compound?
- NMR Spectroscopy : NMR confirms the acetamide NH (δ 8.2–8.5 ppm) and tetramethyl dioxaborolan methyl groups (δ 1.2–1.4 ppm). NMR identifies the carbonyl (δ ~168 ppm) and aromatic carbons .
- Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]) with <2 ppm error .
- X-ray Crystallography : Single-crystal diffraction (refined via SHELXL) resolves bond lengths (e.g., B–O = 1.37 Å) and dihedral angles between aromatic and boronate planes .
Q. What analytical techniques assess purity and stability?
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities at 254 nm .
- TGA/DSC : Evaluates thermal stability, with decomposition typically >200°C .
- Moisture Sensitivity Testing : Karl Fischer titration monitors water content during storage (recommended: <0.1% w/w) .
Advanced Research Questions
Q. How can Suzuki-Miyaura reaction conditions be optimized to minimize protodeboronation?
Protodeboronation is mitigated by:
- Ligand Selection : Bulky ligands (XPhos) enhance steric protection of the boronate .
- Solvent Choice : Mixed polar solvents (THF/HO) reduce side reactions vs. pure aqueous systems.
- Base Optimization : Weak bases (KPO) minimize boronate degradation compared to strong bases (NaOH) .
- Reaction Monitoring : In situ NMR tracks boronate integrity during coupling .
Q. What crystallographic strategies resolve ambiguities in molecular conformation?
- Twinned Data Refinement : For crystals with pseudo-symmetry, SHELXL’s TWIN/BASF commands model twin domains .
- Hydrogen Bond Analysis : N–H···O interactions (e.g., NH–amide to boronate oxygen) stabilize the lattice; bond distances (2.0–2.2 Å) validate packing models .
- Disorder Modeling : Partial occupancy of methyl groups in the dioxaborolan ring is resolved using ISOR and DELU restraints in SHELXL .
Q. How are contradictions in biological activity data addressed methodologically?
- Orthogonal Assays : Compare enzyme inhibition (IC) in recombinant proteins vs. cellular models (e.g., HEK293) to differentiate direct target effects from metabolic interference .
- Metabolite Identification : LC-HRMS screens for hydrolyzed by-products (e.g., free boronic acid) that may skew activity .
- Molecular Dynamics Simulations : Assess binding mode stability of the boronate group with target active sites (e.g., proteases) using AMBER or GROMACS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
